2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chloroaniline.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of 2-((5-(((3-Chlorophenyl)amino)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide lies in its specific structural features, such as the combination of the triazole ring, chlorophenyl group, and dimethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
540498-59-7 |
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Molecular Formula |
C26H26ClN5OS |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26ClN5OS/c1-17-8-11-21(12-9-17)29-25(33)16-34-26-31-30-24(15-28-22-6-4-5-20(27)14-22)32(26)23-13-18(2)7-10-19(23)3/h4-14,28H,15-16H2,1-3H3,(H,29,33) |
InChI Key |
ZSMGQPBGWXPNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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